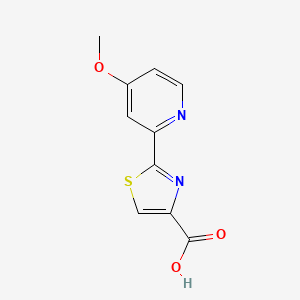
5-(4-Propoxyphenyl)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Propoxyphenyl)pentanoic acid is an organic compound with the molecular formula C14H20O3 It is a derivative of pentanoic acid, featuring a propoxyphenyl group attached to the fifth carbon of the pentanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Propoxyphenyl)pentanoic acid typically involves the reaction of 4-propoxybenzaldehyde with a suitable Grignard reagent, followed by oxidation to form the desired carboxylic acid. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or the use of continuous flow reactors to ensure consistent quality and yield. The choice of catalysts and reaction conditions is optimized to maximize efficiency and minimize costs.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Propoxyphenyl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of different functional groups at specific positions on the aromatic ring or the aliphatic chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 5-(4-Propoxyphenyl)pentanal, while reduction could produce 5-(4-Propoxyphenyl)pentanol.
Applications De Recherche Scientifique
5-(4-Propoxyphenyl)pentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(4-Propoxyphenyl)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Valeric acid: A straight-chain alkyl carboxylic acid with similar structural features but lacking the aromatic ring.
Diphenolic acid: Another derivative of pentanoic acid with two phenolic groups, used as a replacement for bisphenol A.
Uniqueness
5-(4-Propoxyphenyl)pentanoic acid is unique due to the presence of the propoxyphenyl group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.
Propriétés
Formule moléculaire |
C14H20O3 |
|---|---|
Poids moléculaire |
236.31 g/mol |
Nom IUPAC |
5-(4-propoxyphenyl)pentanoic acid |
InChI |
InChI=1S/C14H20O3/c1-2-11-17-13-9-7-12(8-10-13)5-3-4-6-14(15)16/h7-10H,2-6,11H2,1H3,(H,15,16) |
Clé InChI |
VGDAUOCXPLALLB-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=CC=C(C=C1)CCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Ethylcyclopentyl 6-Hydroxy-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B15334352.png)

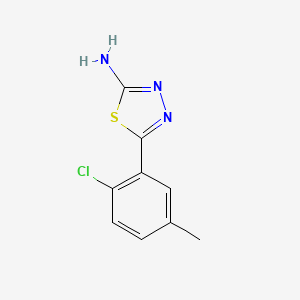
![2-[3,5-Bis(trifluoromethyl)phenyl]-1H-indene-1,3(2H)-dione](/img/structure/B15334365.png)
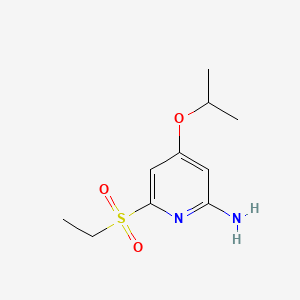
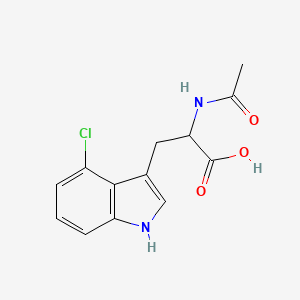

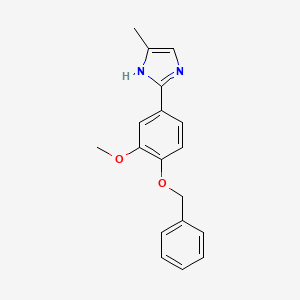
![[4-[4-(3-Chlorophenoxy)-3-hydroxybut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B15334384.png)
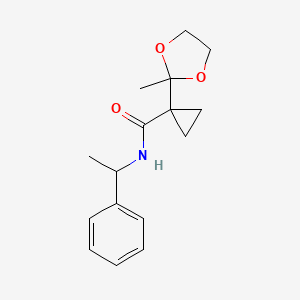
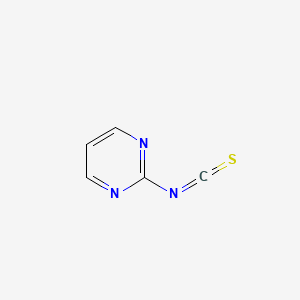
![3-(3-Aminophenyl)-5-morpholino-7H-thieno[3,2-b]pyran-7-one](/img/structure/B15334405.png)
